9-Octadecene-1,12-diol

Beschreibung

Overview of Scientific Relevance of Unsaturated Fatty Diols

Unsaturated fatty diols are a class of organic compounds characterized by a long hydrocarbon chain containing at least one carbon-carbon double bond and two hydroxyl (-OH) groups. The presence of both the double bond and the hydroxyl groups imparts a unique combination of chemical reactivity and physical properties to these molecules.

Compared to their saturated counterparts, unsaturated fatty diols generally exhibit lower melting points and higher solubility in various solvents. The double bond serves as a reactive site for various chemical transformations, including addition reactions, epoxidation, and polymerization. This reactivity makes them valuable intermediates in the synthesis of a wide array of other chemicals.

The hydroxyl groups, on the other hand, can undergo esterification, etherification, and other reactions typical of alcohols. The bifunctional nature of these diols allows them to act as monomers in the production of polymers such as polyesters and polyurethanes, contributing to the development of materials with tailored properties. acs.org

Current Research Landscape and Significance of 9-Octadecene-1,12-diol

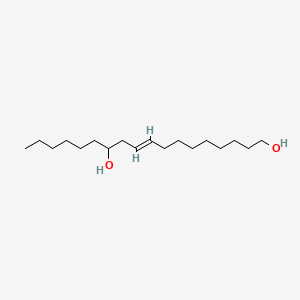

This compound, with its 18-carbon backbone, a double bond at the C9 position, and hydroxyl groups at the C1 and C12 positions, is a specific example of an unsaturated fatty diol that is a subject of scientific inquiry. It is commercially available as a biochemical reagent, indicating its use in life science research. medchemexpress.com

One area of research where this compound has been identified is in the study of material degradation. For instance, cis-9-octadecene-1,12-diol diacetate was identified as a degradation product in extracts from 19th-century paper, suggesting its formation through the chemical breakdown of materials over time. culturalheritage.org This finding has implications for the conservation and preservation of historical artifacts.

Furthermore, there is growing interest in utilizing renewable resources for the synthesis of valuable chemicals. This compound is noted as a diol that can be obtained from castor oil, a renewable triglyceride. icevirtuallibrary.com This bio-based origin makes it an attractive building block for the synthesis of "green" polymers. Research has explored its use in creating bio-based polyesters and polycarbonates. icevirtuallibrary.comacs.org For example, it has been investigated as a monomer for condensation polymerization to produce polyesters with potential applications as substitutes for non-renewable materials. acs.org It has also been identified as a product in the self-metathesis of methyl ricinoleate, a derivative of ricinoleic acid from castor oil. mdpi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₂ | wikipedia.orgchemspider.com |

| Molecular Weight | 284.48 g/mol | chemspider.combldpharm.com |

| Appearance | Liquid or powder | |

| CAS Number | 540-11-4 ((R,Z)-isomer) | bldpharm.com |

Historical Development in the Field of Long-Chain Aliphatic Diols

The study of long-chain aliphatic compounds, including diols, has a rich history rooted in the early days of polymer chemistry. The pioneering work of Wallace Carothers in the early 20th century on polymerization laid the foundation for understanding how bifunctional monomers like diols and dicarboxylic acids could be linked to form long-chain polymers.

Historically, the synthesis of long-chain diols often involved the reduction of the corresponding dicarboxylic acid esters. The synthesis of the dicarboxylic acid analogue of this compound, namely octadec-9-enedioic acid, was reported as early as the first half of the 20th century, arising from studies on fatty acid oxidation.

The development of new synthetic methods has been a continuous theme in this field. For instance, various methods for the dihydroxylation of alkenes to produce vicinal diols have been established. organic-chemistry.org For diols with more widely separated hydroxyl groups, such as this compound, synthetic strategies have often relied on starting materials from natural sources. The utilization of fatty acids and their derivatives from plant oils as precursors for long-chain diols has been a significant area of research, driven by the desire for renewable feedstocks. icevirtuallibrary.com The transformation of these natural products into diols often involves reactions like esterification followed by hydrogenation. icevirtuallibrary.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7706-08-3 |

|---|---|

Molekularformel |

C18H36O2 |

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

(E)-octadec-9-ene-1,12-diol |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3/b13-10+ |

InChI-Schlüssel |

DKBBOWMEYUBDGN-JLHYYAGUSA-N |

Isomerische SMILES |

CCCCCCC(C/C=C/CCCCCCCCO)O |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCCO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Octadecene 1,12 Diol

Chemo-Catalytic Synthesis Routes

The synthesis of 9-Octadecene-1,12-diol can be approached through several catalytic pathways, often leveraging unsaturated fatty acids or their derivatives as starting materials.

Hydroformylation and Subsequent Reduction Methods

A potential synthetic route to this compound and related long-chain diols involves the hydroformylation of unsaturated fatty acid esters, followed by reduction. Hydroformylation, also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond wikipedia.org. This reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium wikipedia.orgresearchgate.net.

For instance, the hydroformylation of an unsaturated C18 fatty acid ester could theoretically be directed to introduce a formyl group at the C9 or C10 position. Subsequent reduction of both the newly introduced aldehyde and the existing ester group would yield a diol. The process involves treating the unsaturated fatty acid with syngas (a mixture of CO and H₂) under high pressure and temperature in the presence of a catalyst wikipedia.orgmdpi.com. The resulting aldehyde can then be hydrogenated to the corresponding alcohol mdpi.com. While this method is widely used for producing aldehydes and alcohols on an industrial scale, its application to specifically synthesize this compound would require careful control of regioselectivity to favor formylation at the desired position of the double bond.

Table 1: General Conditions for Hydroformylation of Unsaturated Fatty Esters

| Parameter | Typical Range | Catalyst Examples |

|---|---|---|

| Temperature | 40-200 °C | Rh(CO)₂(acac), Co₂(CO)₈ |

| Pressure | 10-100 atm | - |

| Reactants | Alkene, CO, H₂ | - |

| Product | Aldehyde | - |

This table presents generalized conditions for hydroformylation reactions and is not specific to the synthesis of this compound.

Targeted Dihydroxylation of Unsaturated Fatty Chains

Another synthetic strategy involves the dihydroxylation of a C18 fatty acid with a pre-existing hydroxyl group and a double bond at a different position. This method would entail the conversion of the double bond into two adjacent hydroxyl groups. Dihydroxylation can be achieved using various reagents, such as osmium tetroxide or potassium permanganate, or through catalytic processes organic-chemistry.org.

For example, starting with a suitable C18 monounsaturated fatty acid, dihydroxylation of the double bond would lead to a triol. Subsequent selective deoxygenation of one of the newly introduced hydroxyl groups would be a complex and challenging step to achieve the desired 1,12-diol structure. A more direct, though hypothetical, approach would be the targeted hydroxylation of a C18 mono-unsaturated fatty acid at the allylic position, followed by reduction of the carboxylic acid. However, controlling the regioselectivity of such a hydroxylation reaction is a significant synthetic challenge.

Conversion from Bio-Derived Feedstocks via Chemical Routes

The most prominent bio-derived feedstock for the synthesis of this compound is ricinoleic acid nih.govambujasolvex.comnih.gov. Ricinoleic acid, the main component of castor oil, is (9Z,12R)-12-hydroxy-9-octadecenoic acid nih.govresearchgate.net. The structure of ricinoleic acid already contains a hydroxyl group at the C12 position and a double bond at the C9 position.

The conversion of ricinoleic acid to this compound requires the selective reduction of the carboxylic acid group (-COOH) at the C1 position to a primary alcohol (-CH₂OH) without affecting the double bond or the existing secondary hydroxyl group. This transformation can be achieved using chemoselective reducing agents.

Table 2: Potential Reducing Agents for Carboxylic Acid to Alcohol Conversion

| Reducing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Lithium aluminium hydride (LiAlH₄) | Anhydrous ether or THF | Reduces most carbonyl functional groups |

This table provides examples of reducing agents and their general reactivity.

The use of such reducing agents on ricinoleic acid or its esters (e.g., methyl ricinoleate) would yield the target compound, this compound. This route is highly attractive due to the renewable nature and availability of castor oil nih.govresearchgate.net.

Other Chemical Pathways and Catalytic Systems for Related Diols

The synthesis of long-chain aliphatic diols can also be achieved through other methods, such as the hydrogenation of the corresponding dicarboxylic acid diesters wikipedia.org. For example, a C18 unsaturated dicarboxylic acid could be catalytically hydrogenated to the corresponding diol. Another approach involves the biological conversion of fatty acids into α,ω-diols using engineered microorganisms containing specific enzymes like cytochrome P450 monooxygenases and reductases mdpi.com. While these methods have been explored for various diols, their specific application for the synthesis of this compound has not been extensively reported.

Advanced Chemical Derivatization and Functionalization

The presence of two hydroxyl groups and a double bond makes this compound a valuable precursor for further chemical modifications.

Esterification and Etherification for Modified Structures

The hydroxyl groups of this compound can readily undergo esterification and etherification reactions. Diols are common monomers in polymerization reactions to form polyesters and polyurethanes wikipedia.org.

Esterification: this compound can be reacted with dicarboxylic acids or their derivatives (e.g., acyl chlorides or esters) to form polyesters acs.orgnih.govnih.govjku.atresearchgate.net. The reaction, often catalyzed by an acid, results in the formation of ester linkages and the elimination of a small molecule, such as water acs.orgjku.at. The properties of the resulting polyester (B1180765) can be tailored by the choice of the dicarboxylic acid comonomer. The unsaturation in the backbone of the diol can be preserved to allow for further cross-linking or modification of the polymer.

Etherification: The formation of ethers from diols can be achieved through various methods, such as the Williamson ether synthesis or acid-catalyzed dehydration wikipedia.org. The reaction of this compound with alkyl halides in the presence of a base would yield dialkyl ethers. Etherification can be used to modify the polarity and solubility of the molecule. Long-chain ether-diols are also of interest as intermediates for block copolymers fao.org. Heterogeneous acid catalysts, such as zeolites, can be employed for the etherification of alcohols with alkenes researchgate.net.

Table 3: Common Reactions of Diols

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Esterification | Carboxylic acid, Acid catalyst | -OH → -O-C(=O)-R |

This table outlines the general transformations for esterification and etherification of hydroxyl groups.

Strategies for Stereochemical Control in Diol Synthesis

The stereochemical configuration of the hydroxyl groups in diols is crucial as it profoundly influences the biological activity and physical properties of the resulting molecules. In the synthesis of vicinal diols, such as those that could be derived from the double bond of this compound, the Sharpless Asymmetric Dihydroxylation is a preeminent strategy for controlling stereochemistry. wikipedia.orgorganic-chemistry.org This method facilitates the enantioselective preparation of 1,2-diols from prochiral olefins with high levels of predictability and efficiency. organic-chemistry.org

The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org Stoichiometric reoxidants, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), are used to regenerate the osmium catalyst, making the process economically viable despite the high cost and toxicity of osmium tetroxide. wikipedia.org

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the reoxidant, and one of two enantiomeric chiral ligands derived from dihydroquinine (DHQ) and dihydroquinidine (DHQD), respectively. organic-chemistry.org The choice between AD-mix-α and AD-mix-β dictates which enantiomer of the diol is produced. wikipedia.org For a hypothetical stereocontrolled synthesis of a 9,10-diol from a 9-octadecene precursor, the selection of the appropriate AD-mix would allow for the targeted synthesis of either the (9R, 10S) or (9S, 10R) diastereomer, assuming a cis-alkene, or the corresponding enantiomeric pairs from a trans-alkene.

The reaction mechanism is understood to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then reoxidized to continue the catalytic cycle. wikipedia.org The steric environment created by the chiral ligand directs the approach of the alkene to the osmium tetroxide, thereby controlling the stereochemical outcome of the reaction. alfa-chemistry.com

Below is an interactive data table summarizing the key components and outcomes of the Sharpless Asymmetric Dihydroxylation.

| Reagent/Component | Function | Expected Outcome with 9-Octadecene Precursor |

| Osmium Tetroxide (OsO₄) | Primary oxidant that adds across the double bond. | Forms a cyclic osmate ester with the C9-C10 double bond. |

| Chiral Ligand (e.g., (DHQ)₂PHAL in AD-mix-α) | Controls the facial selectivity of the dihydroxylation. | Preferential formation of one enantiomer of the 9,10-diol. |

| Chiral Ligand (e.g., (DHQD)₂PHAL in AD-mix-β) | Controls the facial selectivity of the dihydroxylation. | Preferential formation of the opposite enantiomer of the 9,10-diol. |

| Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆]) | Regenerates the osmium tetroxide catalyst. | Allows the reaction to be catalytic in osmium. |

| Additive (e.g., Methanesulfonamide) | Can accelerate the hydrolysis of the osmate ester. | Improved reaction rates and turnover. |

Formation of Precursors for Complex Molecules

The bifunctional nature of this compound, with its long hydrocarbon chain, a double bond, and two hydroxyl groups, makes it a valuable precursor for the synthesis of more complex molecules. These include, but are not limited to, macrocycles and insect pheromones. researchgate.netnih.gov

The hydroxyl groups at positions 1 and 12 can be chemically modified to introduce other functional groups or to serve as points of attachment for building larger molecular architectures. For instance, oxidation of the primary and secondary hydroxyl groups could yield an aldehyde and a ketone, or a dicarboxylic acid, respectively. These transformations would provide new handles for subsequent carbon-carbon bond-forming reactions or for the formation of esters and amides.

The double bond at the 9-position is another key site for chemical elaboration. As discussed in the previous section, it can be converted into a stereochemically defined diol. Alternatively, the double bond can undergo epoxidation to form an epoxide. This epoxide can then be subjected to ring-opening reactions with various nucleophiles to introduce a wide range of functionalities at the C9 and C10 positions. mdpi.com Such strategies are pivotal in the synthesis of many natural products and pharmaceuticals. mdpi.com

Furthermore, this compound can serve as a building block for the synthesis of macrocycles. The terminal hydroxyl group and the hydroxyl group at C12 can be linked together, either directly or through the incorporation of a linker moiety, to form a large ring structure. cam.ac.uk The synthesis of macrocycles is a significant area of research due to their prevalence in natural products with interesting biological activities and their applications in medicinal chemistry and material science. nih.gov

The structural motifs present in this compound are also found in the chemical structures of various insect pheromones. Many lepidopteran sex pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. nih.gov By modifying the functional groups and adjusting the chain length or position of the double bond, this compound could be a versatile starting material for the synthesis of a variety of insect pheromones. For example, the synthesis of (Z,E)-9,12-tetradecadienyl acetate, a major pheromone component for several moth species, involves a C14 backbone with unsaturation at the 9 and 12 positions and a terminal acetate group. nih.gov While not a direct conversion, the C18 chain of this compound could be shortened through oxidative cleavage of the double bond, and the resulting fragments could then be elaborated into the desired pheromone structure.

The following interactive data table outlines potential transformations of this compound and the resulting complex molecules or precursors.

| Transformation | Reagents/Conditions | Resulting Functional Group/Intermediate | Potential Complex Molecule |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand, NMO | Vicinal Diol | Chiral building blocks |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide | Functionalized long-chain compounds |

| Oxidation | PCC, DMP, or Swern oxidation | Aldehyde/Ketone | Pheromone precursors, Aldol products |

| Oxidative Cleavage | O₃ then Zn/H₂O or Me₂S | Aldehydes or Carboxylic Acids | Shorter chain bifunctional molecules |

| Ring-Closing Metathesis (after functionalization) | Grubbs or Schrock catalyst | Macrocyclic Alkene | Macrocyclic natural product analogues |

| Esterification/Etherification | Acid chlorides, Alkyl halides | Esters/Ethers | Modified lipids, Pro-drugs |

Biotechnological Production and Bioconversion Processes for 9 Octadecene 1,12 Diol

Microbial Biosynthesis Pathways

The microbial synthesis of 9-octadecene-1,12-diol can be approached through two primary strategies: the de novo biosynthesis from simple carbon sources or the bioconversion of fatty acid precursors like oleic acid. These pathways involve a series of enzymatic reactions, often requiring the concerted action of multiple enzymes, some of which may be native to the host microorganism while others are introduced through genetic engineering.

The initial step in the potential biosynthesis of this compound from oleic acid involves the introduction of hydroxyl groups onto the C18 fatty acid backbone. While direct microbial conversion to this compound is not extensively documented, various microorganisms are known to hydroxylate oleic acid at different positions. For instance, certain bacterial strains can introduce hydroxyl groups at the C-10 position of oleic acid.

A key enzymatic step for the synthesis of this compound would be the ω-hydroxylation of oleic acid, which introduces a hydroxyl group at the terminal methyl end (C-18). This reaction is catalyzed by cytochrome P450 monooxygenases. The yeast Candida tropicalis is well-known for its ability to perform ω-oxidation of fatty acids. nih.govnih.gov Strains of Candida tropicalis have been shown to express cytochrome P450s, such as CYP52A13 and CYP52A17, which are induced by the presence of oleic acid and can hydroxylate it at the ω-position. nih.gov This would produce 18-hydroxy-9-octadecenoic acid. Subsequent reduction of the carboxylic acid group to an alcohol would yield 9-octadecene-1,18-diol, a structural isomer of the target compound. To produce this compound from oleic acid, a multi-step enzymatic pathway involving both a hydroxylase specific for the C-12 position and a system for reducing the carboxylic acid would be required.

To achieve efficient production of specific long-chain diols like this compound, the metabolic pathways of microorganisms such as Escherichia coli and various yeast species are often engineered. nih.gov These engineered systems can be designed to express heterologous enzymes with desired specificities and to channel metabolic flux towards the target product.

A plausible engineered pathway for this compound production could involve the use of a host organism like E. coli expressing a cytochrome P450 monooxygenase for hydroxylation and a carboxylic acid reductase (CAR) for the reduction of the carboxyl group. Carboxylic acid reductases are versatile enzymes that can convert a broad range of fatty acids into their corresponding aldehydes, which are then subsequently reduced to alcohols by endogenous or co-expressed alcohol dehydrogenases. nih.govresearchgate.net For instance, a CAR from Mycobacterium marinum has been shown to reduce a wide variety of aliphatic fatty acids (C6–C18). nih.govresearchgate.net

By engineering a microbial host to express both a specific hydroxylase and a carboxylic acid reductase system, it is theoretically possible to produce this compound. The choice of host organism is critical, with E. coli being a common choice due to its well-characterized genetics and ease of manipulation. nih.gov

Engineered Microbial Systems for Diol Production

| Microorganism | Key Enzymes | Substrate | Product |

|---|---|---|---|

| Engineered E. coli | Cytochrome P450 Monooxygenase, Carboxylic Acid Reductase, Alcohol Dehydrogenase | Oleic Acid | Potential for this compound |

| Candida tropicalis | Native Cytochrome P450 enzymes | Oleic Acid | ω-Hydroxy and dicarboxylic acids |

The key enzymatic reactions in the biosynthesis of this compound are hydroxylation and carboxyl group reduction.

Hydroxylation: Cytochrome P450 monooxygenases are a superfamily of enzymes that catalyze the insertion of an oxygen atom into a C-H bond. In the context of fatty acid metabolism, they are responsible for ω- and in-chain hydroxylation. nih.gov The catalytic cycle of P450 enzymes is complex, involving the transfer of electrons from a redox partner, typically a P450 reductase, and the activation of molecular oxygen. The substrate specificity of different P450s determines the position of hydroxylation on the fatty acid chain.

Carboxylic Acid Reduction: The reduction of a carboxylic acid to a primary alcohol is a two-step process. First, a carboxylic acid reductase (CAR) activates the carboxylic acid by adenylation using ATP and then reduces it to an aldehyde with the consumption of NADPH. sci-hub.se Subsequently, an alcohol dehydrogenase (ADH) reduces the aldehyde to the corresponding alcohol, often utilizing NADH or NADPH as a cofactor. The use of whole-cell biocatalysts is advantageous for such multi-step reactions as it allows for in-situ cofactor regeneration. nih.govunimi.it

Utilization of Renewable Biomass Feedstocks (e.g., Castor Oil for related compounds)

The use of renewable feedstocks is a cornerstone of sustainable biotechnology. Castor oil is a particularly attractive starting material for the production of this compound. The primary fatty acid in castor oil is ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), which already contains a hydroxyl group at the C-12 position. wikipedia.orghmdb.canih.gov This simplifies the biosynthetic pathway, as the challenging step of regioselective C-12 hydroxylation is bypassed.

The bioconversion of ricinoleic acid to this compound would primarily require the selective reduction of the carboxylic acid group to a primary alcohol. This can be achieved using microorganisms or isolated enzymes capable of this transformation. Engineered E. coli expressing a suitable carboxylic acid reductase would be a prime candidate for this whole-cell biotransformation. nih.gov The use of castor oil as a feedstock has been explored for the production of various other valuable chemicals, demonstrating its potential in biorefinery applications. mdpi.com

Renewable Feedstocks for this compound Production

| Feedstock | Key Component | Advantage for this compound Synthesis |

|---|---|---|

| Castor Oil | Ricinoleic Acid | Pre-existing hydroxyl group at the C-12 position |

| Oleic Acid | Oleic Acid | Abundant fatty acid, requires hydroxylation at C-12 and reduction of the carboxyl group |

Optimization of Fermentation and Bioreactor Conditions

To maximize the yield and productivity of this compound in a microbial fermentation process, several parameters need to be carefully controlled and optimized. These include the composition of the culture medium, pH, temperature, aeration, and substrate feeding strategy. nih.gov

Medium Composition: The growth medium must provide all the necessary nutrients for the microbial catalyst, including a carbon source for energy and cell maintenance, nitrogen, phosphorus, and trace elements. When using whole-cell biocatalysts for the conversion of fatty acids, a co-substrate like glucose is often supplied to support cell viability and provide the necessary reducing equivalents (NADH and NADPH) for the enzymatic reactions.

pH and Temperature: The pH and temperature of the fermentation broth must be maintained within the optimal range for the specific microorganism and the enzymes involved in the biosynthetic pathway. For many yeast and bacterial cultures, temperatures between 25°C and 37°C and pH values around neutral are typical.

Substrate Feeding: Long-chain fatty acids and their derivatives can be toxic to microorganisms at high concentrations. To circumvent this issue, a fed-batch or continuous feeding strategy is often employed, where the substrate is added to the bioreactor at a controlled rate to maintain a low but sufficient concentration.

The optimization of these parameters is often carried out using statistical methods such as response surface methodology to identify the ideal conditions for maximizing the production of the target diol. nih.gov

Applications in Polymer Science and Advanced Materials

Role as a Monomer in Polymer Synthesis

As a diol, 9-Octadecene-1,12-diol can participate in various polymerization reactions, primarily polycondensation and polyaddition, to form a range of polymeric materials. Its long aliphatic chain imparts flexibility and hydrophobicity to the polymer backbone, while the centrally located double bond offers a site for potential post-polymerization modification.

The synthesis of polycarbonates from bio-based diols is a significant area of research aimed at reducing reliance on petroleum-based monomers like bisphenol A (BPA). The general method for synthesizing aliphatic polycarbonates involves the melt transesterification of a diol with diphenyl carbonate (DPC). This process is often catalyzed by various metal salts, with zinc acetate being a commonly used and effective catalyst. The reaction proceeds through a step-growth mechanism where the hydroxyl groups of the diol react with the carbonate groups of DPC, releasing phenol as a byproduct.

The general scheme for the synthesis of aliphatic polycarbonates via melt transesterification is as follows:

n HO-R-OH + n PhO-CO-OPh → [-O-R-O-CO-]n + 2n PhOH

Where R represents the aliphatic chain of the diol.

While specific studies detailing the synthesis of polycarbonates from this compound are not extensively documented in publicly available literature, the principles of polycarbonate synthesis from other long-chain aliphatic diols can be applied. The long C18 chain of this compound would be expected to impart significant flexibility and a lower glass transition temperature (Tg) to the resulting polycarbonate. The presence of the double bond within the polymer backbone could also influence chain packing and crystallinity, and potentially offer a site for cross-linking to enhance thermal and mechanical properties.

The thermal properties of polycarbonates are crucial for their application. For instance, the glass transition temperature (Tg) and the decomposition temperature are key parameters. While no specific data exists for a polycarbonate purely derived from this compound, it is known that the incorporation of long aliphatic chains generally lowers the Tg of polycarbonates, making them more flexible. For comparison, polycarbonates synthesized from other diols can exhibit a wide range of thermal properties depending on the monomer structure. For example, the incorporation of rigid aromatic units, such as those from bisphenol A, results in a high Tg, whereas the use of linear aliphatic diols leads to lower Tg values.

Polyesters represent a large and versatile class of polymers, and their synthesis from diols and dicarboxylic acids is a well-established process. The properties of polyesters are highly dependent on the structure of both the diol and the dicarboxylic acid monomers. The incorporation of a long-chain diol like this compound is expected to influence the resulting polyester's thermal and mechanical properties.

The synthesis of polyesters from a diol and a dicarboxylic acid typically proceeds via a condensation polymerization reaction, with the removal of water. Alternatively, transesterification reactions using a dialkyl ester of a dicarboxylic acid can be employed.

The general reaction for polyester (B1180765) synthesis is:

n HO-R-OH + n HOOC-R'-COOH → [-O-R-O-CO-R'-CO-]n + 2n H2O

Where R is the alkyl chain from the diol and R' is the alkyl or aryl group from the dicarboxylic acid.

The long aliphatic chain of this compound would likely lead to polyesters with lower melting points and glass transition temperatures, as well as increased flexibility and ductility. The presence of the double bond in the middle of the C18 chain could disrupt the crystalline packing of the polymer chains, leading to a more amorphous material with potentially lower tensile strength but higher elongation at break compared to polyesters derived from saturated long-chain diols.

The relationship between the structure of the diol and the properties of the resulting polyester is a key area of study. For instance, research on polyesters derived from 1,12-dodecanediol (B52552) and various aliphatic diacids has shown that the length of the diacid chain can influence the mechanical properties of the polymer researchgate.net. Polyesters with longer diacid chains tend to exhibit increased flexibility. It is reasonable to extrapolate that a polyester synthesized from this compound and a dicarboxylic acid like adipic acid would result in a flexible material. The unsaturation in the diol could also be exploited for further reactions, such as cross-linking, to enhance the material's properties.

Table 1: Expected Influence of this compound on Polyester Properties

| Property | Expected Influence | Rationale |

| Melting Point (Tm) | Lower | The long, flexible C18 chain and the presence of a cis/trans double bond can disrupt crystal packing. |

| Glass Transition Temp (Tg) | Lower | Increased chain flexibility due to the long aliphatic segment. |

| Tensile Strength | Potentially Lower | Disruption of crystallinity can lead to lower strength. |

| Elongation at Break | Higher | Increased chain mobility and flexibility. |

| Hydrophobicity | Higher | The long hydrocarbon chain increases the nonpolar character of the polymer. |

Polyurethanes are a highly versatile class of polymers formed by the polyaddition reaction between a diol (or polyol) and a diisocyanate. The properties of polyurethanes can be tailored over a wide range by varying the structure of the diol and the diisocyanate. The diol component forms the "soft segment" of the polyurethane, which imparts flexibility and elastomeric properties.

The general reaction for polyurethane synthesis is:

n HO-R-OH + n OCN-R'-NCO → [-O-R-O-CO-NH-R'-NH-CO-]n

Where R is the group from the diol and R' is the group from the diisocyanate.

The incorporation of a long-chain diol like this compound would be expected to produce polyurethanes with a pronounced soft segment, leading to materials with low glass transition temperatures and elastomeric behavior. A study on the synthesis of polyurethane from a similar compound, 9-ethoxy-1,10-octadecanediol, and 4,4'-methylenebis(phenyl isocyanate) (MDI) demonstrated the feasibility of creating polyurethanes from such long-chain diols nih.gov. The resulting polyurethane's properties were influenced by the long aliphatic chain of the diol nih.gov. It is anticipated that a polyurethane derived from this compound would exhibit good flexibility and could be suitable for applications such as elastomers, coatings, and adhesives. The unsaturation in the backbone could also be utilized for creating cross-linked polyurethane networks, which would enhance their mechanical strength and thermal stability.

Formulation of Amphiphilic Materials

Amphiphilic materials possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature allows them to be active at interfaces, making them useful as surfactants, emulsifiers, lubricants, and plasticizers. This compound, with its two hydroxyl groups (hydrophilic heads) and a long C18 hydrocarbon chain (hydrophobic tail), has the structural prerequisites to be a precursor for various amphiphilic materials.

Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions (mixtures of immiscible liquids). The effectiveness of a surfactant is determined by its hydrophilic-lipophilic balance (HLB), which is a measure of the degree to which it is hydrophilic or lipophilic.

This compound itself is not a conventional surfactant due to the two hydroxyl groups being at different positions along the chain. However, it can be chemically modified to create effective surfactants. For example, one or both of the hydroxyl groups could be reacted with ethylene oxide to create a more hydrophilic head group, or one hydroxyl group could be esterified with a fatty acid to create a "bolaform" surfactant with two hydrophilic heads at each end of a long hydrophobic chain. The presence of the double bond in the hydrophobic tail can also influence the packing of the surfactant molecules at interfaces, potentially affecting properties like critical micelle concentration (CMC) and surface tension reduction.

Lubricants are substances that reduce friction between moving surfaces. Long-chain esters and alcohols are often used as lubricant base oils or additives due to their good lubricity and thermal stability. The long aliphatic chain of this compound suggests its potential utility in lubricant formulations. It could potentially be used as a base oil after esterification of its hydroxyl groups with fatty acids, or it could be used as an additive to improve the lubricity and anti-wear properties of existing lubricant formulations. The double bond could be a point of attachment for other functional groups to enhance its performance as a lubricant additive.

Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, typically a polymer. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature and making the material more flexible. Diol dibenzoates have been investigated as effective and potentially greener plasticizers for PVC. The effectiveness of these plasticizers is dependent on the length of the diol linker. It is plausible that esters of this compound could function as plasticizers. The long, flexible C18 chain would be effective at separating polymer chains, thereby increasing flexibility. The compatibility of such a plasticizer with the host polymer would be a critical factor in its performance. For example, in PVC, the polarity of the ester groups would need to be balanced with the long nonpolar alkyl chain to ensure good miscibility.

Biodegradability and Sustainability of Diol-Derived Polymers

The incorporation of long-chain diols like this compound into polymer backbones is a key strategy for creating materials with tailored properties. While extensive research has been conducted on the biodegradability of long-chain aliphatic polyesters as a class, specific data on polymers derived solely from this compound remains an area of ongoing investigation. However, general principles of polymer degradation can be applied to understand the expected behavior of such materials.

Enzymatic Degradation: The primary mechanism for the biodegradation of polyesters is through enzymatic hydrolysis of their ester bonds. Enzymes such as lipases and cutinases, commonly found in various microorganisms, are known to catalyze this process. The rate of enzymatic degradation is influenced by several factors, including the polymer's crystallinity, molecular weight, and the accessibility of the ester groups to the enzymes. The presence of the double bond in the this compound monomer unit may also influence the degradation profile, potentially providing sites for oxidative cleavage in addition to hydrolysis.

Sustainability Profile: The sustainability of polymers derived from this compound is rooted in its renewable origin. As a derivative of castor oil, it offers a bio-based alternative to petroleum-derived monomers, contributing to a reduction in the carbon footprint of the resulting polymers. Life cycle assessments of polyols derived from castor oil have indicated environmental benefits compared to their petrochemical counterparts. researchgate.net

While specific quantitative data on the biodegradation of polymers synthesized exclusively with this compound is not yet widely available in published literature, the general understanding of long-chain aliphatic polyester degradation provides a strong indication of their potential as biodegradable and sustainable materials. Further research focusing on the specific degradation rates and mechanisms of polymers derived from this promising bio-based diol will be crucial for their future application in advanced and sustainable materials.

Biological Relevance and Interactions in Research

Occurrence and Metabolic Fate in Organisms

Presence in Plants and Associated Biosynthetic Relevance

Long-chain aliphatic compounds, including diols, are fundamental components of the plant cuticle, the protective hydrophobic layer covering the epidermis of land plants. This cuticle serves as a crucial barrier against desiccation and various environmental stresses. The primary structural component of the cuticle is cutin, a complex polyester (B1180765) composed mainly of C16 and C18 fatty acid derivatives.

While direct evidence for 9-Octadecene-1,12-diol is specific, the biosynthesis of structurally related molecules is well-documented. For instance, suberin, another plant polyester, is known to contain high quantities of long-chain fatty acid-derived alcohols and diols. nih.gov The biosynthetic pathways for these molecules begin with the C16 and C18 fatty acids produced in plastids, which are then elongated and modified in the endoplasmic reticulum to create a diverse array of cuticular and suberin monomers. nih.gov Studies on microalgae have also shed light on the biosynthesis of long-chain alkyl diols (LCDs), suggesting they are formed from C14-C18 fatty acids through processes of elongation and hydroxylation. nih.gov This foundational knowledge supports the natural occurrence of compounds like this compound as components or precursors within the complex lipid matrices of plant protective layers.

Microbial Interactions and Potential Bioactivity

Although studies focusing specifically on the antimicrobial properties of this compound are limited, extensive research has demonstrated the bioactivity of structurally similar C18 unsaturated fatty acids and their derivatives against various microbes. These related compounds, differing only by their functional groups, provide a strong indication of the potential bioactivity of the C18 backbone.

For example, 9,12-Octadecadienoic acid (Linoleic acid), isolated from the leaves of Acalypha fimbriata and Solanum erianthum, has shown a broad spectrum of activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Aspergillus niger. researchgate.netsciforum.net Similarly, the methyl ester of 9,12-Octadecadienoic acid, produced by the actinomycete Streptomyces thermolilacinus, exhibited potent antimicrobial action. researchgate.net Another related compound, 9-Octadecenoic acid (Z)-, methyl ester, from the invasive plant Bidens bipinnata, also displayed antibacterial properties. nih.gov The proposed mechanism for these fatty acid derivatives involves interacting with and disrupting the cytoplasmic membrane of the microbes, leading to the leakage of essential intracellular components. sciforum.net

| Related Compound | Source Organism | Observed Bioactivity | Target Microbes | Reference |

|---|---|---|---|---|

| 9,12-Octadecadienoic acid (Linoleic acid) | Acalypha fimbriata | Antibacterial & Antifungal | S. aureus, E. coli, A. niger | researchgate.net |

| 9,12-Octadecadienoic acid (Z,Z)- | Solanum erianthum | Antibacterial & Antifungal | S. aureus, B. subtilis, C. albicans | sciforum.net |

| 9,12-Octadecadienoic acid (Z, Z)-, methyl ester | Streptomyces thermolilacinus | Antibacterial | Selected test microorganisms | researchgate.net |

| 9-Octadecenoic acid (Z)-, methyl ester | Bidens bipinnata | Antibacterial | S. aureus | nih.gov |

Role as a Precursor in Endogenous Bioactive Pathways

In plants, C18 fatty acids are pivotal precursors in the octadecanoid pathway, a major signaling cascade responsible for mediating responses to a wide range of biotic and abiotic stresses, including microbial pathogens, herbivores, and UV radiation. nih.govoup.com The pathway begins with α-linolenic acid (a C18 fatty acid) and leads to the synthesis of the phytohormone jasmonic acid and its derivatives. wikipedia.orgpnas.org

Activation of the octadecanoid pathway is a critical component of the plant's induced defense system. oup.com Jasmonic acid and related octadecanoids act as signal molecules that regulate the expression of various defense-related genes. oup.com As an unsaturated 18-carbon molecule, this compound fits the structural profile of a potential intermediate or analogue within this vital pathway. Its biosynthesis from C18 fatty acid precursors places it within the metabolic network that produces these crucial signaling compounds, suggesting a potential, though not yet fully elucidated, role in plant defense and development.

This compound as a Biochemical Reagent in Experimental Studies

Beyond its natural roles, specific isomers of this compound are utilized as biochemical reagents for research purposes. medchemexpress.com These compounds serve as tools in life science studies, allowing researchers to investigate specific biological processes or pathways. Their availability as purified chemical reagents enables controlled experiments to probe the functions of long-chain fatty diols and related lipids in various biological systems.

Analytical Characterization and Quantification Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 9-Octadecene-1,12-diol from reaction byproducts or natural extracts. The choice of technique depends on the analytical goal, whether it is identification, purification, or routine monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying volatile and semi-volatile compounds. For a high-molecular-weight diol like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, preventing degradation in the GC inlet and column. A common method is silylation, where the hydroxyl groups (-OH) are converted to trimethylsilyl (-OTMS) ethers.

Once injected, the derivatized compound is separated from other components in the gas chromatograph based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for structural confirmation. The mass spectrum of silylated this compound would be expected to show a molecular ion peak and characteristic fragments resulting from cleavage at specific points in the molecule, such as adjacent to the oxygen atoms or the carbon-carbon double bond. GC-MS analysis provides not only identification but also an estimation of the relative concentration of the compound in a mixture. unar.ac.idnih.gov

Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 50-600 |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound, for which it is used in its native form without derivatization. bjbms.org It is particularly valuable for assessing the purity of a synthesized or isolated sample. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules of this polarity. pensoft.net

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-bonded silica). A polar mobile phase, such as a mixture of methanol, acetonitrile, and water, is used to elute the compound. pensoft.net Because this compound lacks a significant UV-Vis chromophore, conventional detectors are not suitable. Instead, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are required for detection and quantification. The retention time of the compound under specific conditions is a key identifier, while the peak area allows for precise quantification of its purity.

Hypothetical HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic elution with Methanol/Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative screening and monitoring the progress of chemical reactions. scientificlabs.co.ukanalyticaltoxicology.com For this compound, TLC can be used to quickly check the purity of fractions during column chromatography purification or to determine the completion of a synthesis. researchgate.net

A TLC analysis involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent), such as a mixture of hexane and ethyl acetate. As the eluent ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. After development, the plate is dried, and the separated spots are visualized. Since this compound is not colored or UV-active, a visualizing agent like potassium permanganate stain or an iodine chamber is necessary to reveal the spots. The Retention Factor (Rf value) of each spot, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, serves as a characteristic identifier under defined conditions. researchgate.netresearchgate.net

Spectroscopic Elucidation of Structure

Spectroscopic methods are indispensable for determining the precise molecular structure of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal details about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR provides detailed information about the chemical environment of each hydrogen atom in the this compound molecule. The spectrum would show distinct signals corresponding to the different types of protons: the hydroxyl (-OH) protons, the vinylic protons on the C=C double bond, the carbinol protons on the carbons bearing the hydroxyl groups, allylic protons adjacent to the double bond, and the numerous methylene (-CH₂) protons in the aliphatic chain. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Vinylic | -CH=CH- | ~5.4 | Multiplet |

| Carbinol | -CH(OH)- | ~3.6 | Multiplet |

| Hydroxyl | -OH | ~1.5 - 2.5 (variable) | Broad Singlet |

| Allylic | =CH-CH₂- | ~2.0 | Multiplet |

| Methylene (adjacent to carbinol) | -CH₂-CH(OH)- | ~1.5 | Multiplet |

| Aliphatic Methylene | -(CH₂)n- | ~1.2 - 1.4 | Broad Multiplet |

| Terminal Methyl | -CH₃ | Not Applicable | Not Applicable |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. The presence of the hydroxyl groups is indicated by a strong, broad absorption band in the high-wavenumber region. The carbon-carbon double bond gives rise to a weaker absorption, and the C-O single bonds of the alcohol groups also produce a distinct signal. The aliphatic C-H bonds of the long hydrocarbon chain are confirmed by strong absorptions just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | Stretching | 3000 - 3100 | Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Alkene (C=C) | Stretching | 1640 - 1680 | Weak to Medium |

| Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |

Quantitative Analytical Approaches (e.g., GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely utilized technique for the quantitative analysis of long-chain diols such as this compound. This method is favored for its high sensitivity, broad linear range, and reliability in determining the concentration of organic compounds. The successful quantification of diols by GC-FID, however, necessitates careful consideration of sample preparation, chromatographic conditions, and method validation to ensure accurate and precise results.

A critical step in the analysis of polar compounds like diols is derivatization, which enhances their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. Silylation, the reaction of the hydroxyl groups with a silylating agent to form trimethylsilyl (TMS) ethers, is a common and effective derivatization technique for this class of compounds.

The choice of the gas chromatographic column is also paramount. While polar columns, such as those with a polyethylene glycol stationary phase, are traditionally used for polar analytes, they can sometimes result in peak tailing for compounds with active hydroxyl groups. In contrast, non-polar columns, like those with a polydimethylsiloxane phase, can minimize these interactions and offer better peak symmetry. The selection of the appropriate column depends on the specific requirements of the separation.

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Detailed Research Findings

While specific validated quantitative GC-FID methods for this compound are not extensively documented in publicly available literature, the principles of analysis can be thoroughly established based on studies of similar long-chain unsaturated diols and fatty acids. Research in the field has consistently demonstrated the necessity of derivatization for reliable quantification. The FID response is directly proportional to the number of carbon atoms in the analyte, providing a predictable and consistent signal for quantification.

The following tables represent a hypothetical, yet scientifically grounded, example of the data that would be generated during the validation of a GC-FID method for the quantitative analysis of silylated this compound. These tables are constructed based on typical performance characteristics observed for the analysis of analogous long-chain diols.

Table 1: Linearity of Detector Response for Silylated this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 5 | 125,430 |

| 10 | 251,890 |

| 25 | 630,120 |

| 50 | 1,258,760 |

| 100 | 2,515,430 |

| 200 | 5,032,110 |

Calibration Curve Parameters:

The linearity of the method is established by analyzing a series of standards at different concentrations. The peak area response is plotted against the concentration, and a linear regression is applied. A coefficient of determination (R²) close to 1.0 indicates a strong linear relationship, which is crucial for accurate quantification.

Table 2: Precision and Accuracy of the Quantitative Method

| Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| 15 | 14.8 ± 0.5 | 3.4 | 98.7 |

| 75 | 76.1 ± 1.9 | 2.5 | 101.5 |

| 150 | 148.9 ± 3.1 | 2.1 | 99.3 |

Precision, typically expressed as the relative standard deviation (%RSD), measures the closeness of repeated measurements. Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. Both are assessed at multiple concentration levels to ensure the method's reliability across the analytical range.

Table 3: Method Sensitivity

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are critical for analyzing samples with low levels of this compound.

Green Chemistry and Environmental Sustainability in 9 Octadecene 1,12 Diol Research

Principles of Sustainable Synthesis

The sustainable synthesis of 9-Octadecene-1,12-diol is centered on redesigning traditional chemical processes to be more environmentally benign. This approach addresses the core principles of green chemistry, including the use of renewable resources, the reduction of hazardous waste, and the improvement of energy efficiency.

A primary goal in the green synthesis of this compound is the shift from petrochemical-based feedstocks to renewable, bio-based alternatives. This transition is fundamental to reducing the carbon footprint of the chemical industry and fostering the growth of bio-based economies. sigmaaldrich.combiosc.de

Vegetable oils and other biomass sources are prominent renewable feedstocks for producing long-chain diols. biosc.de Castor oil, for instance, is a natural source of ricinoleic acid, a C18 hydroxy fatty acid that serves as a valuable precursor. nih.gov Through various chemical and enzymatic transformations, these natural molecules can be converted into diols like this compound. This bio-based approach not only lessens the reliance on finite fossil fuels but also integrates chemical manufacturing with agricultural value chains. sigmaaldrich.com The utilization of such feedstocks is a cornerstone of creating a more sustainable and circular flow of materials in the economy. rsc.org

Below is a comparative table of feedstock sources for long-chain diol production.

| Feature | Renewable Feedstocks (e.g., Plant Oils) | Petroleum-based Feedstocks |

| Source | Plant-based biomass (e.g., Castor Oil) | Crude Oil, Natural Gas |

| Sustainability | Renewable, part of the carbon cycle | Finite, non-renewable |

| Carbon Footprint | Generally lower, potential for carbon neutrality | High, contributes to greenhouse gas emissions |

| Economic Linkage | Supports agricultural and bio-based economies | Tied to the global fossil fuel market |

| Example Precursor | Ricinoleic Acid, Oleic Acid | Ethylene, Benzene |

Bioproduction has emerged as a particularly promising and environmentally friendly alternative to conventional industrial production methods that often require high temperatures, high pressures, and heavy metal catalysts. researchgate.netdntb.gov.ua

The selection of solvents is a critical aspect of green chemistry, as traditional volatile organic compounds (VOCs) pose significant environmental and health risks. researchgate.net The research focus has shifted towards "green solvents" that are non-toxic, biodegradable, and derived from renewable sources. orientjchem.org

Deep Eutectic Solvents (DESs) represent a novel and promising class of green solvents for chemical synthesis. researchgate.net DESs are mixtures of two or more compounds, typically a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like urea, glycerol, or carboxylic acids), which, at a specific molar ratio, form a liquid with a melting point significantly lower than the individual components. researchgate.netmdpi.com

Key advantages of DESs in synthesis include:

Low Cost and Accessibility: Components are often cheap and readily available. researchgate.net

Biodegradability and Low Toxicity: Many DESs are composed of natural, non-toxic compounds, making them environmentally benign. orientjchem.orgresearchgate.net

Chemical and Thermal Stability: They exhibit good stability across a range of conditions. researchgate.net

Low Volatility: Their negligible vapor pressure reduces air pollution and exposure risks. researchgate.net

In the context of this compound synthesis, DESs can replace conventional hazardous solvents, potentially improving reaction yields and simplifying product purification processes. mdpi.com Their tunable properties allow for the design of specific reaction media tailored to particular transformations. researchgate.net

The following table compares the properties of conventional solvents with Deep Eutectic Solvents.

| Property | Conventional Solvents (e.g., Toluene, DMF) | Deep Eutectic Solvents (DESs) |

| Volatility | High (often VOCs) | Negligible, low vapor pressure |

| Toxicity | Often toxic, carcinogenic, or mutagenic | Generally low toxicity, often biocompatible |

| Source | Predominantly petrochemical | Often derived from renewable, natural components |

| Biodegradability | Variable, often poor | Typically high |

| Cost | Can be high, subject to oil price volatility | Generally low, components are inexpensive |

| Recyclability | Possible, but can be energy-intensive | High potential for recovery and reuse |

Other green solvent alternatives include water, supercritical fluids like CO2, and bio-based solvents such as ethanol (B145695) and ethyl lactate. sigmaaldrich.comorientjchem.org

Catalysis is a pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. For the synthesis of this compound and similar compounds, the focus is on replacing stoichiometric reagents and hazardous catalysts with more sustainable alternatives.

Biocatalysis: The use of enzymes and whole-cell systems offers a highly specific and environmentally friendly route to producing long-chain diols. researchgate.net For example, alkane monooxygenases can catalyze the terminal hydroxylation of alkanes with high regioselectivity, avoiding the formation of byproducts common in traditional chemical oxidation. researchgate.netdntb.gov.ua Whole-cell biotransformation in engineered microorganisms like Escherichia coli has been successfully used to produce compounds like 1,12-dodecanediol (B52552) from alkanes, demonstrating a viable pathway for producing diols from renewable inputs under mild, aqueous conditions. researchgate.net

Homogeneous and Heterogeneous Catalysis: Research is also directed toward developing catalysts based on earth-abundant and non-toxic metals. For instance, manganese complexes have been utilized as effective catalysts in polymerization and depolymerization processes for bio-derived diols. fhgymd.com These systems avoid the use of precious or heavy metals, which are often toxic and sourced through environmentally damaging mining practices. The goal is to create robust, recyclable catalysts that maximize atom economy—the principle of incorporating as much of the starting material as possible into the final product. specificpolymers.com

Environmental Degradation and Fate Studies

While extensive research focuses on the green synthesis of this compound, specific studies detailing its environmental degradation pathways and ultimate fate are not widely documented in publicly available literature. However, based on its chemical structure as a long-chain aliphatic diol derived from natural sources, it is generally expected to be biodegradable.

Aliphatic molecules, especially those with unbranched chains and functional groups like hydroxyls, are typically susceptible to microbial degradation in soil and water environments. researchgate.net Microorganisms can utilize such compounds as carbon sources, breaking them down through metabolic processes. The presence of a double bond in the carbon chain may influence the rate and pathway of degradation compared to a fully saturated analogue.

Further research is needed to quantify the biodegradation rates of this compound under various environmental conditions (e.g., aerobic, anaerobic, in soil, in aquatic systems) and to identify the resulting metabolites. Such studies are crucial for a complete environmental risk assessment and to fully validate its "green" credentials. The role of this specific compound in processes like paper degradation has not been established in the reviewed literature. dntb.gov.ua

Contributions to Circular Economy Models

This compound has significant potential to contribute to the development of a circular economy for plastics and polymers. researchgate.net A circular economy is an economic system aimed at eliminating waste and promoting the continual use of resources. In contrast to the traditional linear "take-make-dispose" model, it emphasizes designing products that can be reused, repaired, and recycled.

As a bio-derived monomer, this compound can be used to synthesize polyethylene-like materials and other polyesters. fhgymd.comdntb.gov.ua The key innovation lies in creating polymers that are not only sourced from renewable feedstocks but are also designed for disassembly and recycling. nrel.gov

Recent advancements have demonstrated the synthesis of polyethylene-like plastics from bio-derived diols using acceptorless dehydrogenative polymerization. fhgymd.com Crucially, these materials can be chemically recycled back to their monomer constituents through a catalytic closed-loop process. fhgymd.com This process can achieve high monomer recovery rates (up to 99%), allowing the diols to be re-polymerized into new products of the same quality. fhgymd.com This model represents a significant step towards sustainable plastics, where the material lifecycle is closed, waste is minimized, and the reliance on virgin fossil-fuel-based feedstocks is drastically reduced. nrel.gov

By serving as a building block for chemically recyclable polymers, this compound can help address the global challenge of plastic pollution, creating a more sustainable and resource-efficient future for materials. fhgymd.comnrel.gov

Emerging Research Frontiers and Future Perspectives

Advances in Stereoselective and Chemo-Enzymatic Synthesis

The precise control of stereochemistry is crucial for determining the physical and biological properties of 9-Octadecene-1,12-diol. Modern synthetic strategies are increasingly moving towards greener and more efficient chemo-enzymatic methods that offer high selectivity under mild reaction conditions.

A prominent chemo-enzymatic route involves a two-step process starting from oleic acid, an abundant renewable feedstock. The first step is a lipase-catalyzed epoxidation of the double bond in oleic acid, followed by the enzymatic hydrolysis of the resulting epoxide to yield the diol. Lipases, such as those from Candida antarctica (Novozym 435), are widely used for the in-situ generation of peroxy acids that act as oxidizing agents for epoxidation researchgate.netresearchgate.net. The subsequent hydrolysis of the epoxide can be achieved using epoxide hydrolases, which can exhibit high regioselectivity and enantioselectivity, leading to the formation of specific stereoisomers of the diol rsc.orgrsc.org. Research is focused on discovering and engineering novel enzymes with improved stability and selectivity for these transformations.

Recent advancements in biocatalysis are also exploring the direct enzymatic hydroxylation of fatty acids. Enzymes like P450 monooxygenases are capable of catalyzing specific oxidation reactions, including the regio- and stereoselective hydroxylation of C-H bonds in fatty acid chains mdpi.com. This approach could offer a more direct and efficient pathway to this compound and other valuable hydroxy fatty compounds.

| Synthetic Strategy | Key Enzymes/Catalysts | Advantages | Research Focus |

| Chemo-enzymatic Epoxidation-Hydrolysis | Lipases (Candida antarctica), Epoxide Hydrolases | Mild reaction conditions, high selectivity, use of renewable feedstocks | Discovery and engineering of robust and highly selective enzymes |

| Direct Enzymatic Hydroxylation | P450 Monooxygenases | Direct conversion, high regio- and stereoselectivity | Improving catalyst efficiency and stability for industrial scale-up |

Expanding the Scope of Biotechnological Applications

The unique bifunctional nature of this compound, possessing both a hydroxyl group and a double bond, makes it a valuable platform chemical for various biotechnological applications.

One of the most promising areas is its use as a monomer for the synthesis of biodegradable polymers. Long-chain diols are key building blocks for polyesters and polyurethanes with tailored properties nih.govnih.gov. The presence of the double bond in the backbone of these polymers allows for further functionalization, such as cross-linking, to enhance their mechanical and thermal properties. The resulting bioplastics and biolubricants are sought after for their favorable degradation profiles and reduced environmental impact.

Furthermore, there is growing interest in using engineered microorganisms for the direct production of this compound and other long-chain diols from renewable carbon sources. Oleaginous yeasts, for example, are natural producers of lipids and can be genetically engineered to accumulate specialty fatty acids and their derivatives nih.govmdpi.com. Metabolic engineering strategies are being developed to introduce and optimize biosynthetic pathways in microbial hosts like Escherichia coli and yeast for the high-yield production of these valuable chemicals mdpi.com.

Exploration of Novel Derivatives for High-Value Products

The reactivity of the hydroxyl groups and the double bond in this compound allows for the creation of a wide array of novel derivatives with applications in specialty chemicals and materials.

The conversion of the diol into long-chain dicarboxylic acids through oxidation is a key area of research. These dicarboxylic acids are valuable monomers for the production of high-performance polyamides and polyesters nih.gov. The resulting polymers can exhibit desirable properties such as flexibility, durability, and hydrophobicity.

Another avenue of exploration is the synthesis of estolides, which are formed by the esterification of the hydroxyl group of one fatty acid molecule to the carboxylic acid group of another. While this compound itself does not have a carboxylic acid group, it can be derivatized or used in conjunction with hydroxy fatty acids to create novel oligomeric structures with potential applications as biolubricants and in cosmetics mdpi.com.

| Derivative Class | Synthetic Pathway | Potential Applications |

| Long-chain Dicarboxylic Acids | Oxidation of diol | High-performance polyamides and polyesters |

| Novel Polyesters and Polyurethanes | Polycondensation with dicarboxylic acids or diisocyanates | Biodegradable plastics, elastomers, and coatings |

| Estolide-like Oligomers | Esterification with hydroxy fatty acids | Biolubricants, cosmetic ingredients |

Interdisciplinary Research Integrating Synthesis, Biology, and Materials Science

The future development and application of this compound will be heavily reliant on an interdisciplinary approach that combines expertise from synthetic chemistry, biology, and materials science.

Synthetic biologists are working on engineering metabolic pathways in microorganisms to create efficient and sustainable production platforms for this compound and its precursors nih.govmdpi.com. This involves identifying and characterizing novel enzymes, optimizing fermentation conditions, and developing robust microbial strains for industrial-scale production.

Chemists are focused on developing novel catalytic methods for the selective functionalization of the diol to create a diverse range of derivatives. This includes the development of new chemo-enzymatic cascades that can perform multiple transformations in a single pot, increasing efficiency and reducing waste wur.nl.

Materials scientists are exploring the structure-property relationships of polymers derived from this compound. By understanding how the molecular architecture influences the macroscopic properties of the material, they can design and create new bioplastics and other materials with tailored performance characteristics for specific applications, contributing to a more sustainable and circular bioeconomy nih.gov.

Q & A

Q. What comparative approaches are used to study this compound alongside structural analogs (e.g., 1,12-dodecanediol)?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare hydroxyl group positioning and alkene geometry using molecular docking.

- Thermodynamic Profiling : Calculate enthalpy of formation via calorimetry to correlate structure with stability .

- Biological Assays : Test analogs for antimicrobial or surfactant properties in parallel experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.